molecular formula C9H15NO3 B14182737 Methyl 3-ethyl-2-formamidopent-2-enoate CAS No. 872607-77-7

Methyl 3-ethyl-2-formamidopent-2-enoate

Cat. No.: B14182737
CAS No.: 872607-77-7
M. Wt: 185.22 g/mol
InChI Key: LTSGPICJYPEMID-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2-formamidopent-2-enoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-2-formamidopent-2-enoate typically involves the reaction of 3-ethyl-2-pentenoic acid with methyl formate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-formamidopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters with different substituents.

Scientific Research Applications

Methyl 3-ethyl-2-formamidopent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-formamidopent-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The ester and amide groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethyl-2-pentenoate: Similar structure but lacks the formamide group.

    Ethyl 2-methylenebut-3-enoate: Similar ester functionality but different carbon chain structure.

Uniqueness

Methyl 3-ethyl-2-formamidopent-2-enoate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and potential applications. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

872607-77-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-ethyl-2-formamidopent-2-enoate

InChI

InChI=1S/C9H15NO3/c1-4-7(5-2)8(10-6-11)9(12)13-3/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

LTSGPICJYPEMID-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OC)NC=O)CC

Origin of Product

United States

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